Ethyl 5-formyl-4-nitro-1h-pyrrole-2-carboxylate
Description
Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative characterized by three functional groups: an ethyl ester at position 2, a nitro group at position 4, and a formyl group at position 5. Pyrroles are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. This structure differentiates it from simpler pyrrole derivatives, making it a subject of interest in synthetic and mechanistic studies .
Properties
IUPAC Name |
ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-7(10(13)14)6(4-11)9-5/h3-4,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEMXJXDWGFRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244053 | |
| Record name | Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36131-47-2 | |
| Record name | Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36131-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyrrole precursor followed by formylation and esterification. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of ethyl 5-carboxy-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: Formation of ethyl 5-formyl-4-amino-1H-pyrrole-2-carboxylate.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structural properties, featuring a pyrrole ring with both a formyl and a nitro group, contribute to its reactivity and biological interactions.
Scientific Research Applications
Chemistry this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various reactions, such as oxidation, reduction, and substitution, to form a range of pyrrole derivatives.
- Oxidation Oxidation of this compound, particularly at the formyl group, leads to the formation of ethyl 5-carboxy-4-nitro-1H-pyrrole-2-carboxylate. Reagents like potassium permanganate or chromium trioxide in acidic conditions can be used for this process.
- Reduction The nitro group of this compound can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides. This results in the formation of ethyl 5-formyl-4-amino-1H-pyrrole-2-carboxylate.
- Substitution this compound can participate in electrophilic substitution reactions, especially at positions adjacent to the nitrogen atom. Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions to form various substituted pyrrole derivatives.
Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that may interact with nucleic acids or proteins, potentially leading to cytotoxic effects. The compound may also modulate biochemical pathways by interacting with cellular targets like enzymes or receptors.
- Antimicrobial Activity Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
Medicine this compound is explored as a precursor for developing novel pharmaceuticals.
Industry Due to its unique structural properties, this compound is utilized in producing advanced materials like polymers and dyes.
Safety and Regulations
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Ethyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8; Similarity: 0.96)
- Key Differences : Formyl group at position 3 instead of 5.
- Impact: Altered conjugation and dipole moments.
Ester Variations
Methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 1197-13-3; Similarity: 0.77)
- Key Differences : Methyl ester instead of ethyl.
- Impact : Increased hydrophilicity due to the shorter alkyl chain, enhancing aqueous solubility but reducing lipophilicity. Methyl esters generally exhibit faster hydrolysis rates than ethyl esters under basic conditions .
Substituent Type Variations
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate ()
- Key Differences : Methyl group at position 4 instead of nitro.
- Impact : The electron-donating methyl group increases electron density on the pyrrole ring, enhancing reactivity in electrophilic substitutions (e.g., halogenation). In contrast, the nitro group in the target compound deactivates the ring, favoring nucleophilic or radical reactions .
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (CAS 119647-69-7; Similarity: 0.92)
- Key Differences : Acetyl group at position 4 instead of nitro.
- Impact : Reduced polarity compared to the nitro analog, leading to higher solubility in organic solvents. Acetyl groups are less reactive toward reduction than nitro groups, limiting utility in reductive amination pathways .
Complex Substituents
Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 37964-18-4; )
- Key Differences : Phenyl group at position 5 and methyl at position 2.
- Impact : The bulky phenyl group increases steric hindrance and hydrophobicity, reducing solubility in polar solvents. The methyl group at position 2 may stabilize the ester against hydrolysis compared to unsubstituted analogs .
Data Table: Structural and Inferred Properties
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Inferred Properties |
|---|---|---|---|---|
| This compound | 2-COOEt, 4-NO₂, 5-CHO | C₈H₈N₂O₅ | 212.16 | High polarity, electron-deficient ring |
| Ethyl 3-formyl-1H-pyrrole-2-carboxylate | 2-COOEt, 3-CHO | C₈H₉NO₃ | 183.16 | Lower dipole moment, moderate reactivity |
| Methyl 5-formyl-1H-pyrrole-2-carboxylate | 2-COOMe, 5-CHO | C₇H₇NO₃ | 169.13 | Enhanced aqueous solubility |
| Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate | 2-COOEt, 4-CH₃, 5-CHO | C₉H₁₁NO₃ | 197.19 | Electron-rich ring, higher lipophilicity |
| Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | 2-COOEt, 4-COCH₃ | C₉H₁₁NO₃ | 197.19 | Moderate polarity, stable to reduction |
| Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate | 2-CH₃, 3-COOEt, 4-NO₂, 5-C₆H₅ | C₁₄H₁₄N₂O₄ | 274.27 | High steric bulk, low polar solubility |
Mechanistic and Electronic Considerations
- Nitro Group Influence : The nitro group at position 4 strongly deactivates the pyrrole ring, directing further substitutions to positions 3 and 5. Computational studies (e.g., conceptual DFT) suggest increased hardness (resistance to electron transfer) compared to methyl or acetyl analogs .
- Formyl Group Reactivity: The 5-formyl group participates in hydrogen bonding and acts as a site for nucleophilic additions (e.g., condensation reactions), differentiating it from non-aldehyde analogs .
Biological Activity
Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 36131-47-2 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| Solubility | Varies by solvent |
This compound features a pyrrole ring with a formyl group and a nitro group, which contribute to its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to the presence of its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with nucleic acids or proteins, potentially leading to cytotoxic effects. The compound may also modulate various biochemical pathways by interacting with cellular targets such as enzymes or receptors.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Bacillus subtilis | 6.25 μg/mL |
These results suggest that the compound has significant potential as an antibacterial agent, comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity . Studies have demonstrated promising results against various human carcinoma cell lines:
| Cell Line | IC50 (μmol/L) |
|---|---|
| A-431 | 0.065 |
| A-549 | 9.4 |
| MDA-MB-468 | Not specified |
These findings indicate that the compound may serve as a lead structure for developing new anticancer drugs .
Case Studies
- Antitumor Evaluations : A study assessed several derivatives of pyrrole compounds, including this compound, for their ability to inhibit tumor growth in vitro. The results showed that certain derivatives exhibited significant antitumor activity against multiple cancer cell lines, indicating the potential for further development into therapeutic agents .
- Antibacterial Studies : Another investigation focused on the synthesis of pyrrole derivatives and their antibacterial efficacy. This compound was included in the screening process and demonstrated notable activity against resistant bacterial strains, highlighting its potential as an alternative treatment option in antimicrobial therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 5-formyl-4-nitro-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, coupling pyrrole carboxylate precursors with nitro and formyl groups under acidic or basic conditions (e.g., using acyl chlorides or nitrating agents). Optimization involves adjusting temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and stoichiometry of reagents. Characterization via -NMR and HRMS ensures product purity .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?
- Methodology : -NMR identifies substituent positions: the formyl proton appears as a singlet (~9.3–9.5 ppm), while nitro groups deshield adjacent protons. HRMS confirms molecular weight (e.g., [M+H] for CHNO: calculated 225.05). For complex splitting patterns, 2D-COSY or NOESY resolves coupling interactions .
Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes for nitro-substituted pyrroles?
- Methodology : Slow evaporation in polar solvents (ethanol/water mixtures) promotes crystal growth. Hydrogen bonding between the nitro group and ester carbonyl stabilizes the lattice. SHELX software refines structures, with R-factors < 0.05 indicating high accuracy .
Advanced Research Questions
Q. How do nitro and formyl groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The electron-withdrawing nitro group activates the pyrrole ring for electrophilic substitution but may hinder nucleophilic coupling. DFT calculations (using B3LYP/6-31G*) predict electrophilic regions via Fukui indices. Experimental validation involves substituting the formyl group with boronic acids under Pd catalysis .
Q. What mechanistic insights explain competing byproducts during nitration of ethyl pyrrole carboxylates?
- Methodology : Nitration at the 4-position competes with over-nitration or oxidation. Monitoring via LC-MS identifies intermediates. Computational modeling (Gaussian 09) assesses transition-state energies, while -labeling tracks nitro-group incorporation .
Q. How does hydrogen bonding in the solid state affect the compound’s photophysical properties?
- Methodology : SC-XRD reveals intramolecular N–H⋯O bonds between the pyrrole NH and nitro group. Time-dependent DFT (TD-DFT) correlates these interactions with UV-Vis absorption shifts. Fluorescence quenching studies in polar solvents further validate stacking effects .
Q. Can conceptual density functional theory (CDFT) predict regioselectivity in further functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
